3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide
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Overview
Description
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction, using cost-effective reagents, and implementing continuous flow processes to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of analogs.
Scientific Research Applications
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-((6-(1-methyl-1h-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline
- 3,6,7‐Triamino‐[1,2,4]triazolo[4,3‐b][1,2,4]triazole
- 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H16N6O2 |
---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H16N6O2/c1-10-7-8-16-11(9-10)17-14(22)5-3-12-18-19-13-4-6-15(23-2)20-21(12)13/h4,6-9H,3,5H2,1-2H3,(H,16,17,22) |
InChI Key |
ONTPSEBQVCOAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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